molecular formula C12H16O2S B14556632 Butanoic acid, 2-(phenylthio)-, ethyl ester CAS No. 61829-56-9

Butanoic acid, 2-(phenylthio)-, ethyl ester

Cat. No.: B14556632
CAS No.: 61829-56-9
M. Wt: 224.32 g/mol
InChI Key: LQBKZUAILDJUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-(phenylthio)-, ethyl ester is an organic compound with the molecular formula C12H16O2S. It is an ester derived from butanoic acid and phenylthioethanol. This compound is known for its unique chemical structure, which includes a phenylthio group attached to the butanoic acid moiety. Esters like this one are often used in various chemical and industrial applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(phenylthio)-, ethyl ester typically involves the esterification of butanoic acid with phenylthioethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid+PhenylthioethanolButanoic acid, 2-(phenylthio)-, ethyl ester+Water\text{Butanoic acid} + \text{Phenylthioethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Phenylthioethanol→Butanoic acid, 2-(phenylthio)-, ethyl ester+Water

Commonly used acid catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(phenylthio)-, ethyl ester can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and phenylthioethanol in the presence of an acid or base.

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanoic acid and phenylthioethanol.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

Butanoic acid, 2-(phenylthio)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(phenylthio)-, ethyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release butanoic acid and phenylthioethanol, which may interact with enzymes and receptors in biological systems. The phenylthio group can also undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate biochemical pathways.

Comparison with Similar Compounds

Butanoic acid, 2-(phenylthio)-, ethyl ester can be compared with other similar compounds, such as:

    Butanoic acid, ethyl ester: Lacks the phenylthio group, making it less reactive in certain chemical reactions.

    Butanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of a phenylthio group, leading to different chemical properties and reactivity.

    Phenylacetic acid, ethyl ester: Contains a phenyl group directly attached to the acetic acid moiety, resulting in different chemical behavior.

The presence of the phenylthio group in this compound makes it unique and imparts distinct chemical and biological properties compared to other esters.

Properties

CAS No.

61829-56-9

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-phenylsulfanylbutanoate

InChI

InChI=1S/C12H16O2S/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

LQBKZUAILDJUKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.